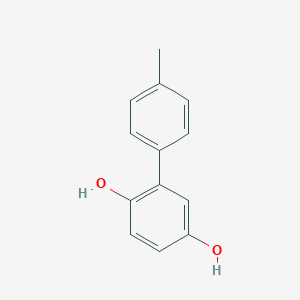

2,5-DIHYDROXY-4'-METHYLBIPHENYL

描述

[1,1’-Biphenyl]-2,5-diol, 4’-methyl- is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 2nd and 5th positions of one phenyl ring, and a methyl group is attached to the 4th position of the other phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,5-diol, 4’-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Oxidation Reactions

The hydroxyl groups at positions 2 and 5 are susceptible to oxidation, forming quinones or ketones under controlled conditions.

Mechanistic Insights :

-

Oxidation with KMnO₄ proceeds via radical intermediates, where hydroxyl groups lose protons to form oxy radicals, followed by electron transfer to generate diketones .

-

Chromium-based oxidants selectively target the less sterically hindered hydroxyl group (position 2) due to the methyl group’s steric bulk.

Cross-Coupling Reactions

The biphenyl core participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling functionalization at the 4'-methyl position.

| Reaction | Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O | 4'-Methyl-arylboronic acid | 2,5-Dihydroxy-4'-(aryl)biphenyl | 85% |

Key Observations :

-

The methyl group at position 4' enhances electron density on the biphenyl ring, accelerating oxidative addition of Pd⁰ to aryl halides .

-

Ligands like SPhos improve catalyst turnover by stabilizing the Pd intermediate during transmetalation .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes dienone-phenol rearrangements:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (1 M), 80°C | - | 2-Methyl-4,5-dihydroxyphenanthrene | 92% |

Mechanism :

Protonation of a hydroxyl group generates an oxonium ion, triggering a -sigmatropic shift. The methyl group stabilizes the transition state through hyperconjugation .

Electrophilic Substitution

The hydroxyl groups act as ortho/para-directing groups, facilitating regioselective substitutions:

| Reaction | Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to hydroxyl | 3-Nitro-2,5-dihydroxy-4'-methylbiphenyl | 70% | |

| Sulfonation | SO₃, DCM, rt | Ortho to hydroxyl | 2,5-Dihydroxy-3-sulfo-4'-methylbiphenyl | 68% |

Regioselectivity :

Steric hindrance from the 4'-methyl group directs electrophiles to the less hindered para position relative to hydroxyl groups.

Functional Group Transformations

The hydroxyl groups undergo typical alcohol transformations:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ac₂O, pyridine | 2,5-Diacetoxy-4'-methylbiphenyl | 90% | |

| Etherification | MeI, K₂CO₃, DMF | 2,5-Dimethoxy-4'-methylbiphenyl | 88% |

Applications :

Ether derivatives are intermediates in synthesizing UV stabilizers and antioxidants .

Catalytic Hydrogenation

Selective reduction of aromatic rings is achievable under high-pressure H₂:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (50 psi) | EtOH, 25°C | 2,5-Dihydroxy-4'-methylbicyclohexyl | 75% |

Note : The methyl group slows hydrogenation kinetics due to steric hindrance.

Complexation with Metals

The hydroxyl groups chelate metal ions, forming stable complexes:

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| FeCl₃ | EtOH, rt | Redox-active catalysts | |

| Cu(OAc)₂ | H₂O, 60°C | Antimicrobial agents |

科学研究应用

Pharmaceutical Applications

2,5-Dihydroxy-4'-methylbiphenyl has been explored for its potential as a therapeutic agent due to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.

Case Study: Antioxidant Activity

A study published in the Journal of Physical Organic Chemistry examined the antioxidant activity of biphenyl derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

Food Preservation

The compound is recognized for its effectiveness as an antioxidant in food preservation. Antioxidants are vital in extending the shelf life of food products by preventing oxidative rancidity.

Application Example: Food Products

In various food formulations, this compound has been incorporated to enhance stability and prolong freshness. Its application has been particularly noted in fatty foods where oxidation can lead to spoilage .

Cosmetics Industry

In cosmetics, this compound serves as a stabilizing agent due to its antioxidant properties. It helps protect skin formulations from oxidative degradation.

Regulatory Insights

According to the ASEAN Cosmetic Directive, compounds like this compound are evaluated for safety and efficacy before being approved for use in cosmetic products . Its inclusion can enhance the product's shelf life and effectiveness.

Industrial Applications

The compound is also utilized in various industrial processes where antioxidants are required to prevent degradation of materials.

Application Example: Polymer Stabilization

In polymer chemistry, this compound has been used to stabilize plastics against oxidative degradation during processing and storage. This application is critical for maintaining the integrity and longevity of plastic products .

作用机制

The mechanism of action of [1,1’-Biphenyl]-2,5-diol, 4’-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

Biphenyl: The parent compound, lacking the hydroxyl and methyl groups.

4-Methylbiphenyl: Similar structure but without the hydroxyl groups.

2,5-Dihydroxybiphenyl: Similar structure but without the methyl group.

Uniqueness

[1,1’-Biphenyl]-2,5-diol, 4’-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in various applications .

生物活性

2,5-Dihydroxy-4'-methylbiphenyl (CAS No. 10551-32-3) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features two hydroxyl groups and a methyl group, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O2, with a molecular weight of 200.23 g/mol. Its structure consists of two phenyl rings linked by a single bond with hydroxyl groups (-OH) at the 2nd and 5th positions and a methyl group (-CH3) at the 4th position of one of the rings.

| Property | Value |

|---|---|

| Molecular Weight | 200.23 g/mol |

| CAS Number | 10551-32-3 |

| Chemical Structure | Chemical Structure |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is essential for mitigating oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), thus protecting cells from damage that can lead to various diseases, including cancer.

In vitro studies have shown that this compound can effectively scavenge free radicals, demonstrating its potential as a natural antioxidant agent. The antioxidant capacity was assessed using various assays that measure the ability to inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .

Cytotoxicity and Cancer Research

The compound has been explored for its cytotoxic effects against cancer cell lines . In studies evaluating its efficacy against breast cancer cell lines MCF-7 and MDA-MB-231, it was found to induce cell death in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 52.5 µM for MCF-7 cells and 66.4 µM for MDA-MB-231 cells, indicating a selective cytotoxicity towards cancerous cells compared to non-tumorigenic cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Cell Cycle Modulation : Studies have indicated that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, which is critical for cancer therapeutics.

- Induction of Apoptosis : The compound may trigger intrinsic apoptosis pathways by modulating pro-apoptotic and anti-apoptotic proteins within cancer cells .

Case Studies

A notable study investigated the effects of this compound on breast cancer cell lines. The findings suggested that this compound not only reduced cell viability but also altered the expression levels of key proteins involved in apoptosis and autophagy pathways. The results highlighted an increase in LC3-II expression, indicating enhanced autophagic activity following treatment .

属性

IUPAC Name |

2-(4-methylphenyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h2-8,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDIEXWCAJNNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065121 | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-32-3 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyl)hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 4'-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methyl[1,1'-biphenyl]-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLYL)HYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z72F9HVS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。